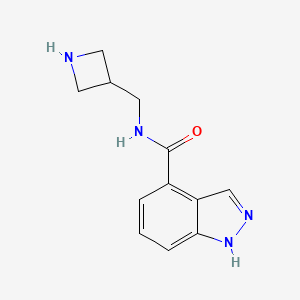![molecular formula C15H19NO5 B6661853 2-[3-Methyl-4-(oxane-2-carbonylamino)phenoxy]acetic acid](/img/structure/B6661853.png)
2-[3-Methyl-4-(oxane-2-carbonylamino)phenoxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-Methyl-4-(oxane-2-carbonylamino)phenoxy]acetic acid is a complex organic compound that falls under the category of phenoxyacetic acids This compound is characterized by the presence of a phenoxy group attached to an acetic acid moiety, with additional functional groups that contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Methyl-4-(oxane-2-carbonylamino)phenoxy]acetic acid typically involves multiple steps, starting with the preparation of the phenoxyacetic acid core. One common method involves the reaction of sodium phenolate with sodium chloroacetate in hot water, followed by acidification to yield phenoxyacetic acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[3-Methyl-4-(oxane-2-carbonylamino)phenoxy]acetic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, such as converting carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[3-Methyl-4-(oxane-2-carbonylamino)phenoxy]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-Methyl-4-(oxane-2-carbonylamino)phenoxy]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This can lead to various biological effects, such as anti-inflammatory and analgesic actions .
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetic acid: A simpler compound with similar structural features but lacking the additional functional groups.
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar phenoxyacetic acid core but different substituents.
Uniqueness
2-[3-Methyl-4-(oxane-2-carbonylamino)phenoxy]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry.
Properties
IUPAC Name |
2-[3-methyl-4-(oxane-2-carbonylamino)phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c1-10-8-11(21-9-14(17)18)5-6-12(10)16-15(19)13-4-2-3-7-20-13/h5-6,8,13H,2-4,7,9H2,1H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMCZUMRKGJMDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)O)NC(=O)C2CCCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-methyl-N-[(3S)-piperidin-3-yl]thiophene-3-carboxamide;hydrochloride](/img/structure/B6661775.png)
![1H-indazol-4-yl-[(2S)-2-methylpiperazin-1-yl]methanone](/img/structure/B6661782.png)

![3-Fluoro-4-[[1-(4-fluorobenzoyl)piperidine-3-carbonyl]amino]benzoic acid](/img/structure/B6661796.png)
![3-Fluoro-4-[2-(2-oxopyrrolidin-1-yl)butanoylamino]benzoic acid](/img/structure/B6661801.png)
![3-Fluoro-4-[3-(5-methyloxolan-2-yl)propanoylamino]benzoic acid](/img/structure/B6661808.png)
![3-Fluoro-4-[(3,3,3-trifluoro-2-methylpropanoyl)amino]benzoic acid](/img/structure/B6661813.png)
![3-Fluoro-4-[2-(1,3,5-trimethylpyrazol-4-yl)propanoylamino]benzoic acid](/img/structure/B6661825.png)
![3-Fluoro-4-[(1-methylsulfonylcyclopentanecarbonyl)amino]benzoic acid](/img/structure/B6661831.png)
![4-[[2-[1-(4,6-Dimethylpyrimidin-2-yl)-3,5-dimethylpyrazol-4-yl]acetyl]amino]-3-fluorobenzoic acid](/img/structure/B6661835.png)
![4-[[1-(Dimethylcarbamoyl)piperidine-4-carbonyl]amino]-3-fluorobenzoic acid](/img/structure/B6661841.png)
![2-[[2-[4-(Oxane-2-carbonylamino)phenyl]acetyl]amino]acetic acid](/img/structure/B6661848.png)
![N-[2-[benzyl(methyl)amino]-2-oxoethyl]-6-azaspiro[2.5]octane-2-carboxamide](/img/structure/B6661854.png)
![N-[2-methyl-1-(2-methylphenyl)propan-2-yl]-6-azaspiro[2.5]octane-2-carboxamide;hydrochloride](/img/structure/B6661860.png)
